Cas no 2227860-66-2 (2,4-difluoro-6-(1R)-1-hydroxyethylphenol)
2,4-difluoro-6-(1R)-1-hydroxyethylphenol Chemical and Physical Properties
Names and Identifiers
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- 2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol
- 2227860-66-2
- EN300-1799081
- (R)-2,4-difluoro-6-(1-hydroxyethyl)phenol
- 2,4-difluoro-6-(1R)-1-hydroxyethylphenol
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- Inchi: 1S/C8H8F2O2/c1-4(11)6-2-5(9)3-7(10)8(6)12/h2-4,11-12H,1H3/t4-/m1/s1
- InChI Key: JZPLIPHTYLAVEJ-SCSAIBSYSA-N
- SMILES: FC1=CC(=CC(=C1O)[C@@H](C)O)F
Computed Properties
- Exact Mass: 174.04923582g/mol
- Monoisotopic Mass: 174.04923582g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.8
- Topological Polar Surface Area: 40.5Ų
2,4-difluoro-6-(1R)-1-hydroxyethylphenol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1799081-0.05g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 0.05g |
$1056.0 | 2023-09-19 | ||
| Enamine | EN300-1799081-0.1g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 0.1g |
$1106.0 | 2023-09-19 | ||
| Enamine | EN300-1799081-0.25g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 0.25g |
$1156.0 | 2023-09-19 | ||
| Enamine | EN300-1799081-0.5g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 0.5g |
$1207.0 | 2023-09-19 | ||
| Enamine | EN300-1799081-1.0g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 1g |
$1256.0 | 2023-06-02 | ||
| Enamine | EN300-1799081-2.5g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 2.5g |
$2464.0 | 2023-09-19 | ||
| Enamine | EN300-1799081-5.0g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 5g |
$3645.0 | 2023-06-02 | ||
| Enamine | EN300-1799081-10.0g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 10g |
$5405.0 | 2023-06-02 | ||
| Enamine | EN300-1799081-1g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 1g |
$1256.0 | 2023-09-19 | ||
| Enamine | EN300-1799081-5g |
2,4-difluoro-6-[(1R)-1-hydroxyethyl]phenol |
2227860-66-2 | 5g |
$3645.0 | 2023-09-19 |
2,4-difluoro-6-(1R)-1-hydroxyethylphenol Related Literature
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
Additional information on 2,4-difluoro-6-(1R)-1-hydroxyethylphenol
Recent Advances in the Study of 2,4-Difluoro-6-(1R)-1-hydroxyethylphenol (CAS: 2227860-66-2)
In recent years, the compound 2,4-difluoro-6-(1R)-1-hydroxyethylphenol (CAS: 2227860-66-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral phenol derivative has shown promising potential in various applications, including drug development and biochemical studies. The unique structural features of this compound, characterized by the presence of fluorine atoms and a chiral hydroxyethyl group, make it a valuable candidate for further investigation.
Recent studies have focused on the synthesis and characterization of 2,4-difluoro-6-(1R)-1-hydroxyethylphenol, with particular emphasis on its stereochemical properties and biological activity. Advanced spectroscopic techniques, such as NMR and X-ray crystallography, have been employed to elucidate its molecular structure and confirm its enantiomeric purity. These studies have provided critical insights into the compound's stability and reactivity under various conditions.
One of the key findings from recent research is the compound's potential as a building block for the development of novel pharmaceutical agents. Its ability to interact with specific biological targets, such as enzymes and receptors, has been demonstrated in vitro. For instance, preliminary studies suggest that 2,4-difluoro-6-(1R)-1-hydroxyethylphenol may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways, making it a candidate for anti-inflammatory drug development.
Furthermore, the compound's pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME) profiles, have been investigated in preclinical models. These studies have revealed favorable bioavailability and metabolic stability, which are essential for its potential therapeutic applications. However, further in vivo studies are required to fully assess its efficacy and safety.
In addition to its pharmaceutical potential, 2,4-difluoro-6-(1R)-1-hydroxyethylphenol has also been explored for its utility in chemical biology. Its fluorescent properties, attributed to the phenol moiety, have been leveraged in the design of molecular probes for imaging and diagnostic applications. Researchers have successfully conjugated this compound with other functional groups to create probes that can selectively bind to specific biomolecules, enabling real-time monitoring of biological processes.
Despite these advancements, challenges remain in the large-scale synthesis and purification of 2,4-difluoro-6-(1R)-1-hydroxyethylphenol. Current synthetic routes often involve multi-step processes with moderate yields, necessitating the development of more efficient and scalable methodologies. Recent efforts have focused on optimizing catalytic systems and reaction conditions to improve the overall yield and enantioselectivity of the synthesis.
In conclusion, 2,4-difluoro-6-(1R)-1-hydroxyethylphenol (CAS: 2227860-66-2) represents a promising compound with diverse applications in chemical biology and pharmaceutical research. Ongoing studies continue to uncover its potential, and future research directions may include exploring its interactions with additional biological targets, refining synthetic approaches, and advancing its development into therapeutic agents. The compound's unique structural and functional properties position it as a valuable tool for both basic and applied research in the life sciences.
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